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  • Product: 1-(3-Boronophenyl)propan-2-one

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Safety Data, Handling Guidelines, and Application Protocols for 1-(3-Boronophenyl)propan-2-one

Executive Summary In modern drug development and organic synthesis, bifunctional building blocks are critical for assembling complex molecular architectures. 1-(3-Boronophenyl)propan-2-one (CAS: 1236047-14-5) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and organic synthesis, bifunctional building blocks are critical for assembling complex molecular architectures. 1-(3-Boronophenyl)propan-2-one (CAS: 1236047-14-5) is a highly versatile reagent featuring both an electrophilic ketone and a nucleophilic boronic acid moiety[1]. This dual reactivity makes it an invaluable substrate for transition-metal-catalyzed cross-couplings, particularly the Suzuki-Miyaura reaction[2]. However, the inherent reactivity of boronic acids necessitates rigorous safety protocols and precise handling to prevent degradation (e.g., boroxine formation) and ensure reproducible experimental outcomes.

This whitepaper provides an in-depth technical guide on the physicochemical properties, safety data sheet (SDS) guidelines, and validated experimental workflows for utilizing 1-(3-Boronophenyl)propan-2-one in laboratory settings.

Physicochemical Profiling & Hazard Identification

Understanding the physical and chemical nature of a reagent is the first step in designing a self-validating safety protocol. Boronic acids are generally stable but can undergo dehydration to form trimeric anhydrides (boroxines) if exposed to heat or improper storage conditions.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 1-(3-Boronophenyl)propan-2-one
CAS Registry Number 1236047-14-5
Molecular Formula C9H11BO3
Molecular Weight 177.99 g/mol
Appearance Solid (Powder/Crystals)
Storage Temperature 2-8°C, under inert atmosphere (Ar/N₂)
Table 2: GHS Hazard Classification & Mitigation

Organic boronic acids interact with biological diols (such as those found in cell membranes and respiratory mucosa), which is the primary mechanistic cause of their irritant properties[3].

GHS Hazard StatementDescriptionMechanistic Causality & Mitigation Strategy
H302 Harmful if swallowedMitigation: Strict prohibition of food/drink in the lab. Wash hands thoroughly post-handling.
H315 Causes skin irritationCausality: Boronic acids can covalently bind to glycoproteins in the skin. Mitigation: Wear nitrile gloves and a protective lab coat.
H319 Causes serious eye irritationCausality: High moisture content in the eyes facilitates rapid absorption and irritation. Mitigation: Use tightly fitting safety goggles.
H335 May cause respiratory irritationCausality: Inhalation of fine powders leads to mucosal irritation in the respiratory tract. Mitigation: Handle exclusively within a certified fume hood.

Safety Data & Handling Guidelines

To maintain scientific integrity and personnel safety, the handling of 1-(3-Boronophenyl)propan-2-one must follow a strict, self-validating Standard Operating Procedure (SOP). The causality behind these steps is rooted in the chemical's sensitivity to moisture and its irritant profile[3].

  • Storage Causality: The compound must be stored at 2-8°C under an inert atmosphere. Ambient moisture and elevated temperatures drive the equilibrium toward dehydration, forming boroxines. This alters the molecular weight and skews stoichiometric calculations during reaction setup, leading to failed couplings.

  • Preparation Causality: Weighing must be performed in a fume hood to prevent the aerosolization of the powder, which mitigates the H335 respiratory hazard[3].

HandlingWorkflow Receipt Receipt & Logging CAS: 1236047-14-5 Storage Cold Storage (2-8°C) Inert Atmosphere (Ar/N2) Receipt->Storage PPE Don PPE: Nitrile Gloves, Goggles Storage->PPE Prep Weighing & Prep in Fume Hood PPE->Prep Reaction Execute Reaction (Suzuki-Miyaura) Prep->Reaction Disposal Quench & Dispose as Hazardous Waste Reaction->Disposal

Figure 1: Standard operating procedure for the safe handling of 1-(3-Boronophenyl)propan-2-one.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The is the premier method for constructing C-C bonds using boronic acids[2]. The following protocol describes a self-validating system for coupling 1-(3-Boronophenyl)propan-2-one with an aryl halide.

Mechanistic Causality of Reagent Selection
  • Base Activation: Boronic acids are inherently weak nucleophiles. The addition of a base (e.g., K₂CO₃) is mandatory because it coordinates to the empty p-orbital of the boron atom. This forms a negatively charged boronate complex, rehybridizing the boron from sp² to sp³. This rehybridization increases the electron density on the aryl group, providing the necessary nucleophilic push for the transmetalation step.

  • Solvent Degassing: Palladium(0) catalysts are highly susceptible to oxidation. If oxygen is present, Pd(0) oxidizes to catalytically inactive Pd(II) black, permanently halting the catalytic cycle. Degassing the solvent ensures the catalyst remains active.

Step-by-Step Methodology
  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-(3-Boronophenyl)propan-2-one (1.2 equivalents) and the target Aryl Halide (1.0 equivalent).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equivalents) in a glovebox or under a strict argon counterflow.

  • Base Addition: Add anhydrous K₂CO₃ (2.0 equivalents).

  • Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane/Water (4:1 v/v) via syringe. The water is crucial as it helps dissolve the inorganic base, facilitating the formation of the active boronate complex[4].

  • Reaction Execution: Heat the mixture to 80°C under an argon atmosphere for 12 hours. Self-Validation Check: Monitor the reaction via TLC or LC-MS. The disappearance of the aryl halide starting material validates that the oxidative addition and transmetalation cycles are actively proceeding.

  • Quenching & Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. The brine wash removes the inorganic boron byproducts and excess base. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd + Ar-X TransMet Transmetalation Ar-Pd(II)-Ar' OxAdd->TransMet + Ar'-B(OH)3- RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Product Product Coupled Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic 1-(3-Boronophenyl)propan-2-one (Ar'-B(OH)2) Boronic->TransMet Base Base / OH- Base->Boronic Activation

Figure 2: Suzuki-Miyaura cross-coupling catalytic cycle using 1-(3-Boronophenyl)propan-2-one.

References

  • Wikipedia. "Suzuki reaction." Wikimedia Foundation. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling Protocols Utilizing 1-(3-Boronophenyl)propan-2-one for Late-Stage Functionalization

Executive Summary & Strategic Utility In modern drug development and complex molecule synthesis, the incorporation of bioorthogonal handles for late-stage functionalization is a critical strategy. 1-(3-Boronophenyl)propa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Utility

In modern drug development and complex molecule synthesis, the incorporation of bioorthogonal handles for late-stage functionalization is a critical strategy. 1-(3-Boronophenyl)propan-2-one (CAS: 1236047-14-5) is a highly versatile arylboronic acid equipped with a meta-substituted acetonyl group (-CH 2​ -CO-CH 3​ ).

Unlike conjugated aryl ketones (e.g., acetophenone derivatives) which withdraw electron density from the aromatic ring, the acetonyl group is insulated by a methylene spacer. This renders the aryl ring electronically neutral, facilitating efficient transmetalation. Post-coupling, the unstrained, non-conjugated ketone serves as an ideal electrophilic handle for downstream derivatizations, including reductive amination, Wittig olefination, and hydrazone formation.

However, the presence of the acetonyl moiety introduces a specific chemical challenge: the α -protons of the ketone are slightly acidic (pKa ~20). This application note details the causality behind catalyst and base selection required to suppress base-catalyzed side reactions, providing self-validating protocols for high-yield cross-coupling.

Mechanistic Causality & Reaction Design

The standard Suzuki-Miyaura catalytic cycle involves three primary steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to forge the new C-C bond[1].

When utilizing 1-(3-Boronophenyl)propan-2-one, the reaction conditions must be carefully engineered to avoid enolization of the acetonyl group. If strongly basic conditions (e.g., NaOH, NaOtBu) are employed, the ketone can enolize, leading to two detrimental side reactions:

  • Aldol Self-Condensation: Intermolecular reaction between two acetonyl groups.

  • α -Arylation (Buchwald-Hartwig type): The enolate competitively attacks the Pd(II) intermediate, forming an undesired C-C bond at the α -carbon instead of the boronic acid site[2].

Engineering Kinetic Control

To achieve high chemoselectivity, we must manipulate the kinetics of the catalytic cycle so that cross-coupling outcompetes enolization[3].

  • Base Selection (Thermodynamic Control): Mild inorganic bases such as K 3​ PO 4​ or K 2​ CO 3​ are basic enough to coordinate with the boronic acid to form the reactive "boronate" complex necessary for transmetalation, but are not strong enough to significantly deprotonate the acetonyl α -carbon.

  • Catalyst/Ligand Selection (Kinetic Acceleration): Utilizing bulky, electron-rich phosphine ligands (e.g., SPhos) or bidentate ligands with large bite angles (e.g., dppf) dramatically accelerates both the oxidative addition of challenging aryl chlorides and the final reductive elimination step. This ensures the Pd(II) intermediate is rapidly consumed before any trace enolate can intercept it.

Logical Workflow & Decision Matrix

The following diagram illustrates the logical decision-making process for optimizing reaction conditions when coupling ketone-bearing boronic acids.

G Substrate 1-(3-Boronophenyl)propan-2-one (Acetonyl Handle) BaseChoice Base Selection Substrate->BaseChoice StrongBase Strong Base (e.g., NaOtBu, NaOH) BaseChoice->StrongBase MildBase Mild Base (e.g., K3PO4, K2CO3) BaseChoice->MildBase SideReaction Enolization Aldol Condensation & α-Arylation StrongBase->SideReaction Transmetalation Efficient Transmetalation (Boronate Formation) MildBase->Transmetalation CatChoice Catalyst/Ligand Transmetalation->CatChoice StandardCat Standard Pd (e.g., Pd(PPh3)4) CatChoice->StandardCat BulkyCat Bulky/Electron-Rich Pd (e.g., Pd/SPhos, Pd(dppf)Cl2) CatChoice->BulkyCat SlowRE Slow Reductive Elimination (Increased Side Reactions) StandardCat->SlowRE FastRE Rapid Reductive Elimination (Kinetic Control) BulkyCat->FastRE Product High Yield Target Biaryl Ketone FastRE->Product

Logical decision matrix for base and catalyst selection to suppress ketone enolization.

Quantitative Optimization Data

The table below summarizes the optimization of reaction conditions for the coupling of 1-(3-Boronophenyl)propan-2-one with a model electron-neutral aryl chloride (4-chloroanisole). The data highlights the causality between reagent selection and the suppression of aldol/ α -arylation byproducts.

Catalyst / LigandBaseSolvent SystemTemp (°C)Target Biaryl Yield (%)Aldol / α -Arylation Byproducts (%)
Pd(PPh 3​ ) 4​ (5 mol%)NaOH (2.5 eq)THF / H 2​ O (4:1)8045%40%
Pd(PPh 3​ ) 4​ (5 mol%)K 2​ CO 3​ (2.5 eq)Toluene / H 2​ O (4:1)8065%15%
Pd(dppf)Cl 2​ (5 mol%) K 2​ CO 3​ (2.5 eq) 1,4-Dioxane / H 2​ O (4:1) 90 88% < 5%
Pd(OAc) 2​ / SPhos (2/4 mol%) K 3​ PO 4​ (2.5 eq) Toluene / H 2​ O (10:1) 100 94% Not Detected

Experimental Methodologies

The following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) ensure that the researcher can verify the integrity of the catalytic cycle at critical junctures.

Protocol A: Standard Biphasic Coupling (Broad Scope)

Best for standard aryl bromides and activated aryl chlorides.

Reagents:

  • Aryl Halide (1.0 equiv, 1.0 mmol)

  • 1-(3-Boronophenyl)propan-2-one (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ (0.05 equiv, 5 mol%)

  • K 2​ CO 3​ (2.5 equiv, 2.5 mmol)

  • 1,4-Dioxane / H 2​ O (4:1 v/v, 10 mL total volume)

Step-by-Step Procedure:

  • Preparation & Degassing: To a 20 mL Schlenk tube equipped with a magnetic stir bar, add the aryl halide, 1-(3-Boronophenyl)propan-2-one, and K 2​ CO 3​ . Add the 1,4-Dioxane/H 2​ O solvent mixture.

  • Oxygen Purge (Critical): Sparge the biphasic mixture with Argon or N 2​ for 15 minutes. Causality: Oxygen promotes the homocoupling of boronic acids (forming biphenyl dimers), which consumes the reagent and complicates purification.

  • Catalyst Addition: Quickly add Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ under a positive stream of inert gas. Seal the tube and heat to 90 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) to ensure optimal mixing of the biphasic layers.

  • Self-Validating IPC: After 4 hours, halt stirring to allow phase separation. Extract a 10 µL aliquot from the upper organic layer. Dilute in 1 mL Acetonitrile and analyze via LC-MS.

    • Validation Check: The disappearance of the aryl halide peak and the presence of the target mass[M+H] + confirms active turnover. If unreacted aryl halide remains but boronic acid is depleted, protodeboronation has occurred; add an additional 0.5 equiv of boronic acid.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with saturated aqueous NH 4​ Cl (15 mL) to neutralize the mild base. Extract the aqueous layer with EtOAc (2 x 10 mL). Dry combined organics over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: High-Performance Conditions for Challenging Electrophiles

Best for electron-rich or sterically hindered aryl chlorides.

Reagents:

  • Aryl Chloride (1.0 equiv, 1.0 mmol)

  • 1-(3-Boronophenyl)propan-2-one (1.3 equiv, 1.3 mmol)

  • Pd(OAc) 2​ (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Anhydrous K 3​ PO 4​ (2.5 equiv, 2.5 mmol)

  • Toluene / H 2​ O (10:1 v/v, 5.5 mL total volume)

Step-by-Step Procedure:

  • Catalyst Pre-activation: In an oven-dried vial under Argon, combine Pd(OAc) 2​ and SPhos in 2 mL of degassed Toluene. Stir at room temperature for 10 minutes until the solution turns a clear, pale yellow, indicating the formation of the active L 2​ Pd(0) species.

  • Reagent Assembly: In a separate Schlenk flask, combine the Aryl Chloride, 1-(3-Boronophenyl)propan-2-one, and finely ground anhydrous K 3​ PO 4​ . Add the remaining 3 mL of Toluene and 0.5 mL of degassed H 2​ O.

  • Reaction Execution: Transfer the pre-activated catalyst solution into the Schlenk flask. Seal and heat at 100 °C for 12 hours. The highly active SPhos ligand will drive the oxidative addition of the aryl chloride rapidly, while the mild K 3​ PO 4​ prevents enolization of the acetonyl group[3].

  • Workup & Isolation: Cool the mixture, filter through a short pad of Celite to remove palladium black and inorganic salts, eluting with EtOAc. Concentrate the filtrate and purify via automated flash chromatography.

References

  • Sołoducho, J., Olech, K., Świst, A., Zając, D., & Cabaj, J. "Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling." Advances in Chemical Engineering and Science, 2013. URL:[Link]

  • Wang, Z.-Y., Ma, B., Xu, H., Wang, X., Zhang, X., & Dai, H.-X. "Arylketones as Aryl Donors in Palladium-Catalyzed Suzuki–Miyaura Couplings." Organic Letters, 2021. URL:[Link]

  • Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. "Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides." Journal of the American Chemical Society, 2010. URL:[Link]

Sources

Application

Application Notes and Protocols for the Reductive Amination of 1-(3-Boronophenyl)propan-2-one in Drug Discovery

Introduction: The Strategic Importance of Boron-Containing Scaffolds in Medicinal Chemistry The incorporation of boron, particularly in the form of boronic acids, into molecular frameworks has emerged as a transformative...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Boron-Containing Scaffolds in Medicinal Chemistry

The incorporation of boron, particularly in the form of boronic acids, into molecular frameworks has emerged as a transformative strategy in modern drug discovery.[1][2] This is largely attributed to the unique chemical properties of the boronic acid moiety, which can engage in reversible covalent interactions with biological nucleophiles, such as the hydroxyl groups of serine residues in enzyme active sites.[2] This distinct binding mode has been successfully exploited in the development of potent and selective inhibitors for various therapeutic targets.[1][2] The landmark approval of bortezomib (Velcade®), a boronic acid-containing proteasome inhibitor for the treatment of multiple myeloma, catalyzed a surge of interest in this area, leading to the development of other boron-based therapeutics.[1]

1-(3-Boronophenyl)propan-2-one is a key building block for the synthesis of a diverse array of pharmacologically active agents. Its ketone functionality provides a convenient handle for the introduction of various amine-containing fragments through reductive amination. This reaction, a cornerstone of medicinal chemistry, allows for the construction of complex molecules with tailored properties for drug development.[3] This guide provides a comprehensive overview and detailed protocols for the successful reductive amination of 1-(3-boronophenyl)propan-2-one, with a focus on practical application in a drug discovery setting.

The Chemistry of Reductive Amination: A Mechanistic Overview

Reductive amination is a robust and versatile method for the formation of carbon-nitrogen bonds, proceeding through a two-step, one-pot sequence.[4] The reaction commences with the nucleophilic attack of an amine on the carbonyl carbon of the ketone, 1-(3-boronophenyl)propan-2-one, to form a hemiaminal intermediate. This is followed by the elimination of water to yield a transient iminium ion. A selective reducing agent, present in the reaction mixture, then reduces the iminium ion to the final amine product.

The choice of reducing agent is critical to the success of the reaction. It must be sufficiently mild to selectively reduce the iminium ion in the presence of the starting ketone.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃), often referred to as STAB, is a particularly effective reagent for this purpose.[1][5] The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, rendering it less reactive towards ketones but highly effective for the reduction of the more electrophilic iminium ion.[1]

Experimental Workflow and Key Considerations

The successful reductive amination of 1-(3-boronophenyl)propan-2-one hinges on careful control of reaction parameters. The following diagram illustrates the general workflow:

ReductiveAminationWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Ketone 1-(3-Boronophenyl)propan-2-one Mix Mixing of Reactants Ketone->Mix Amine Primary or Secondary Amine Amine->Mix Solvent Anhydrous Solvent (e.g., DCE) Solvent->Mix Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Mix STAB Addition of NaBH(OAc)3 Mix->STAB Stir Stirring at Room Temperature STAB->Stir Quench Aqueous Quench Stir->Quench Reaction Monitoring (TLC/LC-MS) Extraction Organic Extraction Quench->Extraction Purification Chromatography Extraction->Purification Product Purified Amine Product Purification->Product

Caption: General workflow for the reductive amination of 1-(3-boronophenyl)propan-2-one.

Detailed Protocols

The following protocols provide a starting point for the reductive amination of 1-(3-boronophenyl)propan-2-one with a representative primary and secondary amine. Optimization may be required for specific substrates.

Protocol 1: Reductive Amination with a Primary Amine (e.g., Benzylamine)

This protocol describes the synthesis of N-benzyl-1-(3-boronophenyl)propan-2-amine.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
1-(3-Boronophenyl)propan-2-one177.99178 mg1.01.0
Benzylamine107.15118 µL (1.1 mmol)1.11.1
Sodium triacetoxyborohydride (STAB)211.94318 mg1.51.5
1,2-Dichloroethane (DCE), anhydrous-5 mL--
Saturated aqueous sodium bicarbonate (NaHCO₃)-10 mL--
Brine-10 mL--
Anhydrous sodium sulfate (Na₂SO₄)-As needed--

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-(3-boronophenyl)propan-2-one (178 mg, 1.0 mmol).

  • Dissolve the ketone in anhydrous 1,2-dichloroethane (5 mL).

  • Add benzylamine (118 µL, 1.1 mmol) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (318 mg, 1.5 mmol). Caution: The reaction may gently effervesce.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to yield the desired N-benzyl-1-(3-boronophenyl)propan-2-amine.

Protocol 2: Reductive Amination with a Secondary Amine (e.g., Morpholine)

This protocol describes the synthesis of 4-(1-(3-boronophenyl)propan-2-yl)morpholine.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
1-(3-Boronophenyl)propan-2-one177.99178 mg1.01.0
Morpholine87.1296 µL (1.1 mmol)1.11.1
Sodium triacetoxyborohydride (STAB)211.94318 mg1.51.5
Acetic Acid (glacial)60.056 µL (0.1 mmol)0.10.1
1,2-Dichloroethane (DCE), anhydrous-5 mL--
Saturated aqueous sodium bicarbonate (NaHCO₃)-10 mL--
Brine-10 mL--
Anhydrous sodium sulfate (Na₂SO₄)-As needed--

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Add morpholine (96 µL, 1.1 mmol) and a catalytic amount of glacial acetic acid (6 µL, 0.1 mmol) to the solution. The acid catalyzes the formation of the iminium ion from the less nucleophilic secondary amine.[1]

  • Stir the mixture for 30-60 minutes at room temperature.

  • Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) in one portion.

  • Stir the reaction at room temperature, monitoring by TLC or LC-MS. Reactions with secondary amines may require longer reaction times (4-12 hours).

  • Follow the work-up and purification procedure as described in steps 6-9 of Protocol 1.

Troubleshooting and Optimization

Problem Possible Cause Solution
Low Conversion Incomplete imine/iminium ion formation.- For less reactive amines or ketones, add a catalytic amount of acetic acid (0.1-1.0 eq).- Increase the reaction time.- Use molecular sieves to remove water generated during imine formation.[6]
Deactivation of STAB.- Ensure all reagents and solvents are anhydrous. STAB is moisture-sensitive.[7]
Side Product Formation Reduction of the starting ketone.- This is less common with STAB but can occur with more reactive borohydrides. Ensure the use of a selective reducing agent.[4]
Over-alkylation of primary amines.- Use a slight excess of the amine (1.1-1.2 eq).- Consider a two-step procedure: form the imine first, then add the reducing agent.[5]
Difficulty with Purification Co-elution of product and unreacted starting material.- Optimize the chromatographic conditions (solvent system, gradient).- Consider an acidic or basic wash during work-up to remove unreacted amine or acidic byproducts, respectively.

Causality Behind Experimental Choices

The selection of each reagent and condition in the provided protocols is based on established principles of organic chemistry to ensure a high-yielding and clean reaction.

ExperimentalChoices cluster_reagents Reagent Selection cluster_conditions Reaction Conditions STAB Sodium Triacetoxyborohydride (STAB) STAB_Reason Mild and selective for iminium ions over ketones. Tolerates the boronic acid moiety. STAB->STAB_Reason Why? DCE 1,2-Dichloroethane (DCE) DCE_Reason Anhydrous, aprotic solvent that does not react with STAB. Good solubility for reactants. DCE->DCE_Reason Why? AcOH Acetic Acid (Catalytic) AcOH_Reason Promotes the formation of the iminium ion, especially with less nucleophilic secondary amines. AcOH->AcOH_Reason Why? Inert_Atmosphere Inert Atmosphere Inert_Atmosphere_Reason Prevents moisture from deactivating the STAB reagent. Inert_Atmosphere->Inert_Atmosphere_Reason Why? Room_Temp Room Temperature Room_Temp_Reason Sufficient for most reductive aminations with STAB, minimizing side reactions. Room_Temp->Room_Temp_Reason Why? Aqueous_Workup Aqueous Work-up (NaHCO3) Aqueous_Workup_Reason Quenches excess STAB and neutralizes any acid catalyst. Aqueous_Workup->Aqueous_Workup_Reason Why?

Caption: Rationale behind the choice of reagents and conditions.

Conclusion

The reductive amination of 1-(3-boronophenyl)propan-2-one is a powerful and reliable method for the synthesis of novel amine-containing boronic acids in a drug discovery context. By employing mild and selective reagents such as sodium triacetoxyborohydride, this transformation can be achieved in high yield while preserving the integrity of the valuable boronic acid functional group. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully incorporate this key building block into their synthetic strategies, paving the way for the discovery of new and innovative therapeutics.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Trippier, P. C., & McGuigan, C. (2010). Boron-containing compounds as probes of biological systems.
  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]

  • Chandrasekhar, S., Prakash, S. J., & Rao, C. L. (2021). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide—Functional Group Tolerance, Scope, and Limitations. The Journal of Organic Chemistry, 86(24), 18046–18061. [Link]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Google Patents. (n.d.). CN109467569B - Synthetic method of 3-aminophenylboronic acid.
  • Pelter, A., & Nazer, B. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Tetrahedron Letters, 35(48), 8981-8984.
  • ResearchGate. (n.d.). Synthesis scheme for the reaction of 3-aminophenylboronic acid with acryloyl chloride. Retrieved from [Link]

  • Chemistry Steps. (2024). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Aminophenylboronic acid monohydrate. Retrieved from [Link]

  • GalChimia. (2014). A New Way to Amines. Retrieved from [Link]

  • Tarasova, Y. A., & Galkin, K. I. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [Link]

  • Chinese Journal of Organic Chemistry. (2013). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of the reductive amination of phenylacetylene. Yields of isolated products (see SI). Retrieved from [Link]

  • Yu, Y., Srogl, J., & Liebeskind, L. S. (2004). Cu(I)-mediated reductive amination of boronic acids with nitroso aromatics. Organic Letters, 6(15), 2631–2634. [Link]

Sources

Method

Application Note: 1-(3-Boronophenyl)propan-2-one as a Bifunctional Building Block in Advanced Organic Synthesis

Executive Summary & Chemical Rationale In modern drug discovery and complex molecule synthesis, the demand for modular, bifunctional building blocks is paramount. 1-(3-Boronophenyl)propan-2-one (CAS: 1236047-14-5) serves...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In modern drug discovery and complex molecule synthesis, the demand for modular, bifunctional building blocks is paramount. 1-(3-Boronophenyl)propan-2-one (CAS: 1236047-14-5) serves as a highly versatile scaffold, featuring both an arylboronic acid and a methyl ketone moiety[1].

The strategic value of this molecule lies in its orthogonality . The meta-substitution pattern is not merely a structural feature; it is a critical electronic isolator. By placing the acetonyl group at the meta position, direct resonance conjugation between the electrophilic ketone and the empty p-orbital of the boron atom is prevented. This ensures that the boronic acid remains highly reactive for palladium-catalyzed transmetalation[2], while the ketone remains a potent electrophilic hub for reductive amination or nucleophilic addition[3]. This dual functionality is highly prized in fragment-based drug discovery (FBDD) and the construction of complex macrocyclic libraries via multicomponent reactions[4].

Table 1: Physicochemical & Structural Profile
PropertySpecification / DetailCausality / Synthetic Implication
Chemical Name 1-(3-Boronophenyl)propan-2-oneBifunctional nature allows for step-wise orthogonal assembly.
CAS Number 1236047-14-5[1]Unique identifier for sourcing and library registration.
Molecular Formula C9H11BO3Low molecular weight (177.99 g/mol ) ideal for fragment libraries.
Anchor Group Arylboronic Acid (-B(OH)2)Enables C-C bond formation via Suzuki-Miyaura cross-coupling[2].
Hub Group Methyl Ketone (-CH2-C(=O)-CH3)Enables C-N bond formation via reductive amination[3].

Orthogonal Assembly Workflows

The true power of 1-(3-Boronophenyl)propan-2-one is realized when deploying it in multi-step sequence designs. Chemists can choose between two primary pathways depending on the functional group tolerance of their coupling partners.

OrthogonalAssembly Core 1-(3-Boronophenyl)propan-2-one (Bifunctional Core) SM_First Pathway A: Suzuki-Miyaura (Boronic Acid Reacts) Core->SM_First Pd cat., Base RA_First Pathway B: Reductive Amination (Ketone Reacts) Core->RA_First Amine, STAB Int_A Intermediate A (Aryl-Aryl Ketone) SM_First->Int_A RA_Second Reductive Amination (Ketone Reacts) Int_A->RA_Second Amine, STAB Target Complex Target Scaffold (e.g., CNS/Oncology Drug) RA_Second->Target Int_B Intermediate B (Borono-Amine) RA_First->Int_B SM_Second Suzuki-Miyaura (Boronic Acid Reacts) Int_B->SM_Second Pd cat., Base SM_Second->Target

Orthogonal synthetic workflows utilizing 1-(3-Boronophenyl)propan-2-one in drug discovery.

Table 2: Optimization of Orthogonal Assembly (Representative Matrix)

Quantitative yield comparisons demonstrating the sequence dependency of the orthogonal assembly.

SequenceAryl PartnerAmine PartnerOverall YieldMechanistic Observation
Pathway A (SM → RA)4-BromoanisoleMorpholine78% Preferred. The unreacted ketone does not poison the Pd catalyst.
Pathway B (RA → SM)4-BromoanisoleMorpholine65% Lower yield. The intermediate basic amine can competitively coordinate to Pd, slowing transmetalation.
Pathway A (SM → RA)Benzoyl ChloridePiperidine72% Acyl Suzuki coupling forms a diketone intermediate successfully[5].

Self-Validating Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (Pathway A - Step 1)

Objective: Chemoselective arylation of the boronic acid while preserving the methyl ketone for downstream functionalization.

Causality & Reagent Selection: We utilize Pd(dppf)Cl₂ as the catalyst. The large bite angle of the dppf ligand accelerates the reductive elimination step, which is critical when coupling sterically demanding substrates. A biphasic solvent system (1,4-Dioxane/H₂O) with K₂CO₃ is selected because water is essential to generate the reactive palladium-hydroxo species that facilitates the transmetalation of the boronic acid[2].

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with 1-(3-Boronophenyl)propan-2-one (1.0 equiv), the target aryl bromide (0.9 equiv), and Pd(dppf)Cl₂ (0.05 equiv). Note: The aryl halide is the limiting reagent to ensure its complete consumption, simplifying downstream chromatography.

  • Degassing: Add 1,4-Dioxane and a 2M aqueous solution of K₂CO₃ (2.0 equiv). Degas the biphasic mixture by sparging with N₂ for 15 minutes. Causality: Removing oxygen prevents the oxidative homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 4–6 hours.

  • Validation (In-Process): Monitor via LC-MS. The reaction is complete when the aryl bromide peak is fully consumed and a new mass corresponding to the biaryl ketone appears.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with saturated brine. Causality: The biphasic extraction removes inorganic potassium salts and water-soluble boronic acid byproducts.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol 2: Chemoselective Reductive Amination (Pathway A - Step 2)

Objective: Conversion of the biaryl methyl ketone intermediate into a complex secondary or tertiary amine. Reductive amination is a cornerstone reaction, responsible for nearly 25% of all C-N bond formations in pharmaceutical synthesis[3].

Causality & Reagent Selection: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the optimal reducing agent. Unlike NaBH₄, the electron-withdrawing acetate groups on STAB significantly reduce the nucleophilicity of the hydride. This prevents the premature reduction of the ketone to a secondary alcohol, allowing the iminium ion to form fully before the hydride transfer occurs[3]. While recent advances have introduced migrative reductive aminations[6], standard STAB conditions provide the most reliable direct functionalization.

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask under N₂, dissolve the biaryl ketone intermediate (1.0 equiv) and the desired amine (1.2 equiv) in anhydrous 1,2-Dichloroethane (DCE).

  • Acid Catalysis: Add Glacial Acetic Acid (1.0 equiv). Causality: Mild acidic conditions accelerate the dehydration of the hemiaminal to the iminium ion, without over-protonating the amine nucleophile.

  • Equilibration: Stir at room temperature for 1 hour to ensure maximum iminium ion formation.

  • Reduction: Add STAB (1.5 equiv) portion-wise over 10 minutes to control the mild exotherm.

  • Reaction: Stir the suspension at room temperature for 12 hours.

  • Validation (In-Process): Monitor by TLC (staining with Ninhydrin or Dragendorff's reagent for amines). The disappearance of the ketone spot indicates successful conversion.

  • Workup: Carefully quench the reaction with saturated aqueous NaHCO₃. Causality: The basic quench neutralizes the acetic acid and breaks down stable boron-amine complexes, ensuring the product is fully deprotonated and partitions cleanly into the organic layer.

  • Purification: Extract with Dichloromethane (DCM), dry over Na₂SO₄, and purify via basic alumina chromatography to prevent irreversible binding of the basic amine product to the stationary phase.

References

  • [1] 1236047-14-5 | 1-(3-Boronophenyl)propan-2-one, BLD Pharm. 1

  • [3] Reductive Amination in the Synthesis of Pharmaceuticals, Chemical Reviews (ACS Publications). 3

  • [2] Selection of boron reagents for Suzuki–Miyaura coupling, Chemical Society Reviews (RSC Publishing). 2

  • [4] Multiple Multicomponent Macrocyclizations (MiBs): A Strategic Development Toward Macrocycle Diversity, Chemical Reviews (ACS Publications). 4

  • [5] Recent Advances in Acyl Suzuki Cross-Coupling, MDPI. 5

  • [6] Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents, The Journal of Organic Chemistry (ACS Publications). 6

Sources

Application

Application Note: Strategic Synthesis of a Kinase Inhibitor Core via Suzuki-Miyaura Coupling Using 1-(3-Boronophenyl)propan-2-one

Abstract This application note provides a detailed protocol for the synthesis of a key active pharmaceutical ingredient (API) core structure, leveraging the versatile building block 1-(3-Boronophenyl)propan-2-one, also k...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed protocol for the synthesis of a key active pharmaceutical ingredient (API) core structure, leveraging the versatile building block 1-(3-Boronophenyl)propan-2-one, also known as (3-acetylphenyl)boronic acid. We detail the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this boronic acid and a halogenated pyrimidine scaffold, a common motif in kinase inhibitors.[1][2][3] This guide explains the strategic rationale behind experimental choices, offers a step-by-step protocol, and outlines methods for purification and characterization, providing researchers in drug development with a robust and reproducible methodology.

Introduction: The Strategic Utility of 1-(3-Boronophenyl)propan-2-one

1-(3-Boronophenyl)propan-2-one is a bifunctional reagent of significant interest in medicinal chemistry. Its structure incorporates two key features:

  • A Boronic Acid Moiety: This group is a cornerstone of modern synthetic chemistry, serving as the organoboron partner in the highly efficient and functional-group-tolerant Suzuki-Miyaura cross-coupling reaction.[4][5] This allows for the precise formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular architectures.[6]

  • An Acetyl Group (Ketone): The ketone functionality provides a synthetic handle for subsequent modifications. It can be transformed into a variety of other functional groups or used as a key interaction point within a biological target's binding site.

The combination of these features in a single, stable, and readily available molecule makes it an invaluable building block for creating diverse libraries of compounds for drug discovery, particularly in the field of oncology where kinase inhibitors are prevalent.[7]

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The core of our synthetic approach is the Suzuki-Miyaura reaction, a Nobel Prize-winning methodology that forms a C-C bond between an organoboron compound and an organohalide using a palladium catalyst.[8] The general catalytic cycle is a well-understood process involving three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9][10]

The Role of the Base: A critical component of this reaction is the base, which plays multiple roles.[11] Primarily, it reacts with the boronic acid to form a more nucleophilic boronate species ([R-B(OH)3]−), which is essential for the transmetalation step where the organic group is transferred from boron to the palladium center.[12][13] The choice and stoichiometry of the base can significantly influence reaction rates and yields.[11]

Below is a visualization of the synthetic workflow from starting materials to the purified API core.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_workup Purification Cascade cluster_end Final Product A 1-(3-Boronophenyl)propan-2-one C Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) A->C B 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine B->C D Aqueous Workup (Phase Separation) C->D Crude Mixture E Filtration (Removal of Pd catalyst) D->E Organic Phase F Column Chromatography E->F Crude Product G Purified API Core: 1-(3-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)propan-2-one F->G Purified Fractions

Caption: High-level workflow for the synthesis of the API core.

Experimental Protocol: Synthesis of 1-(3-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)propan-2-one

This protocol details the coupling of 1-(3-Boronophenyl)propan-2-one with 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a common heterocyclic partner in kinase inhibitor synthesis.[14][15]

Reaction Scheme:

(Self-generated image of the chemical reaction)

Materials:

  • 1-(3-Boronophenyl)propan-2-one (1.0 eq)

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Nitrogen or Argon gas supply

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas manifold

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology
  • Vessel Preparation: Assemble the three-neck flask with a condenser and an inert gas inlet. Flame-dry the entire apparatus under vacuum and backfill with nitrogen or argon. This is crucial to prevent oxygen from deactivating the palladium catalyst.

  • Reagent Addition: To the flask, add 1-(3-Boronophenyl)propan-2-one (1.0 eq), 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq), and Sodium Carbonate (3.0 eq).

  • Catalyst Addition: Briefly remove the gas inlet and add the Pd(dppf)Cl₂ catalyst (0.03 eq). The use of a ferrocene-based phosphine ligand like dppf stabilizes the palladium catalyst and promotes high reaction efficiency.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via cannula or syringe. A common concentration is 0.1 M with respect to the limiting reagent. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[12]

  • Degassing: Bubble nitrogen or argon gas through the stirred reaction mixture for 15-20 minutes. This final degassing step ensures the removal of any residual dissolved oxygen.

  • Reaction: Heat the mixture to 90-100 °C under a positive pressure of inert gas. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite to remove the solid palladium catalyst and inorganic salts.[16] Rinse the pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel. Add water and extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[16]

Data Summary Table
ParameterValueRationale / Notes
Limiting Reagent 1-(3-Boronophenyl)propan-2-oneEnsures complete consumption of the more valuable boronic acid.
Equivalents of Halide 1.1 eqA slight excess helps drive the reaction to completion.
Catalyst Loading 3 mol %Sufficient for efficient catalysis; higher loading can be costly.
Base Na₂CO₃ (3.0 eq)A common, effective, and cost-efficient base for Suzuki couplings.
Solvent System Dioxane/H₂O (4:1)Good solvent for both organic and inorganic reagents.[17]
Temperature 90-100 °CProvides sufficient thermal energy for the reaction to proceed efficiently.
Reaction Time 4-12 hoursSubstrate dependent; must be monitored for completion.
Expected Yield 75-90%Typical range after purification for this type of coupling.

Purification and Characterization

The crude product obtained after workup typically contains unreacted starting materials, homo-coupled byproducts, and other minor impurities.[18] Purification via flash column chromatography is required to obtain the API core in high purity.

Purification Protocol:

  • Adsorb Crude Product: Dissolve the crude residue in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

  • Prepare Column: Prepare a silica gel column using a suitable eluent system, typically a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc/Hexanes and gradually increasing to 70%).

  • Elution: Carefully load the adsorbed crude product onto the column and elute with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product as a solid.

Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • LC-MS: To confirm the molecular weight and assess purity.

  • HPLC: To determine the final purity with high accuracy.

Safety and Handling

  • Boronic Acids: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.[19]

  • Palladium Catalysts: Palladium catalysts, especially on carbon, can be pyrophoric when dry and exposed to air.[20] Handle under an inert atmosphere whenever possible.[21] Keep away from flammable solvents and ignition sources.[22]

  • Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle with care in a fume hood.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use.[22]

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful and reliable method for the synthesis of complex API structures. By using 1-(3-Boronophenyl)propan-2-one as a key building block, medicinal chemists can efficiently access novel kinase inhibitor cores and other valuable pharmaceutical intermediates. The protocol described herein is robust, scalable, and grounded in well-established chemical principles, offering a solid foundation for further drug discovery and development efforts.

References

  • Matos, K., Soderquist, J. A. (1998). A new and highly efficient method for the synthesis of boronic acids. The Journal of Organic Chemistry, 63(2), 461-470. Available at: [Link]

  • Al-Masum, M., & Ng, D. (2002). A new role for the base in the Suzuki cross-coupling reaction. Tetrahedron Letters, 43(19), 3541-3544. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Radi, M., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors. ACS Medicinal Chemistry Letters, 5(8), 943-948. Available at: [Link]

  • Sharma, A., et al. (2016). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Available at: [Link]

  • Cheeseman, M., et al. (2014). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Organic & Biomolecular Chemistry, 12(42), 8446-8457. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Archana, A., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. Available at: [Link]

  • Jadhav, M., et al. (2021). Synthetic strategies of pyrimidine-based scaffolds as aurora kinase and polo-like kinase inhibitors. Future Medicinal Chemistry, 13(17), 1565-1592. Available at: [Link]

  • Halima, T. B., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. Journal of the American Chemical Society, 139(3), 1311-1318. Available at: [Link]

  • Wang, W., et al. (2022). Recyclable palladium-catalyzed Suzuki coupling of aromatic triazine esters: A practical one-pot synthesis of aryl ketones from aromatic acids. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1083-1088. Available at: [Link]

  • Yang, L., et al. (2021). Arylketones as Aryl Donors in Palladium-Catalyzed Suzuki–Miyaura Couplings. Organic Letters, 23(22), 8908-8913. Available at: [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Esters. Available at: [Link]

  • Wang, D., et al. (2019). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. Nature Communications, 10(1), 5667. Available at: [Link]

  • Reddit. (2025). Hydrophilic Suzuki-coupling product workup? r/OrganicChemistry. Available at: [Link]

  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out? Available at: [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16339-16385. Available at: [Link]

  • MDPI. (2025). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Available at: [Link]

  • Singh, U. P., et al. (2017). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • UCLA Environment, Health & Safety. (2017). Standard Operating Procedure: Palladium. Available at: [Link]

  • Kim, D., & Jo, H. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Knowledge, 3(1), 1-19. Available at: [Link]

  • The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Chao, J., et al. (2004). A Convenient and Practical Preparation of Acetylphenyl Boronic Acids. Chinese Journal of Chemistry, 22(6), 734-736. Available at: [Link]

  • Ley, S. V., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1154-1174. Available at: [Link]

  • ResearchGate. (2004). Convenient and practical preparation of acetylphenyl boronic acids. Available at: [Link]

  • D’Este, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(11), 3176. Available at: [Link]

Sources

Method

Application Notes and Protocols: Derivatization Techniques for the Ketone Group in 1-(3-Boronophenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unlocking the Potential of 1-(3-Boronophenyl)propan-2-one through Ketone Derivatization 1-(3...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of 1-(3-Boronophenyl)propan-2-one through Ketone Derivatization

1-(3-Boronophenyl)propan-2-one is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a reactive ketone group and a versatile boronic acid moiety, presents both unique opportunities and challenges for chemical modification and analysis. The boronic acid group is a key pharmacophore in numerous enzyme inhibitors and a versatile handle for bioconjugation and cross-coupling reactions. The ketone group, while offering a prime site for derivatization, requires careful consideration of reaction conditions to maintain the integrity of the boronic acid.

This comprehensive guide provides detailed application notes and robust protocols for the selective derivatization of the ketone group in 1-(3-boronophenyl)propan-2-one. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for reproducible and reliable results. The derivatization strategies outlined herein are designed to enhance the molecule's utility in various applications, including:

  • Improving Analytical Detection: Introducing chromophores or ionizable groups to enhance detection in techniques like HPLC-UV, GC-MS, and LC-MS/MS.[1]

  • Facilitating Bioconjugation: Creating stable linkages to biomolecules for targeted drug delivery or diagnostic purposes.

  • Modulating Physicochemical Properties: Altering solubility, lipophilicity, and other properties to optimize pharmacokinetic profiles.

We will explore three primary derivatization techniques: oxime formation, hydrazone formation, and reductive amination, with a focus on chemoselectivity and the preservation of the crucial boronic acid functionality.

I. Foundational Principle: The Interplay of the Ketone and Boronic Acid Moieties

The primary challenge in derivatizing 1-(3-boronophenyl)propan-2-one lies in the potential for the boronic acid group to react or degrade under the conditions used to modify the ketone. Arylboronic acids are generally stable but can be susceptible to protodeboronation (cleavage of the C-B bond) under harsh acidic or basic conditions.[2][3] Therefore, the selection of derivatization methods that proceed under mild conditions is paramount.

Interestingly, the proximity of a boronic acid to a carbonyl group can, in some cases, accelerate derivatization reactions like oxime and hydrazone formation, even at neutral pH.[4][5][6] This is attributed to the Lewis acidic nature of the boron atom, which can activate the carbonyl group towards nucleophilic attack. This phenomenon provides a significant advantage for the selective modification of 1-(3-boronophenyl)propan-2-one.

II. Oxime Formation: A Robust and Efficient Derivatization Strategy

The reaction of a ketone with a hydroxylamine derivative to form an oxime is a highly reliable and widely used derivatization method.[7] The resulting oxime is generally stable and can introduce a variety of functional groups depending on the choice of the hydroxylamine reagent. For 1-(3-boronophenyl)propan-2-one, this method is particularly advantageous due to its compatibility with the boronic acid moiety, especially when carried out under mildly acidic to neutral conditions.

Causality of Experimental Choices:
  • pH Control: A slightly acidic pH (around 4-6) is optimal for uncatalyzed oxime formation as it protonates the ketone, making it more electrophilic, without significantly protonating the hydroxylamine, thus preserving its nucleophilicity.[7] For boronic acid-containing compounds, maintaining a pH closer to neutral can be beneficial to prevent protodeboronation.

  • Reagent Selection: Hydroxylamine hydrochloride is a common and cost-effective reagent. The use of a mild base, such as pyridine or sodium acetate, is necessary to neutralize the HCl released during the reaction.

  • Solvent: Protic solvents like ethanol or methanol are excellent choices as they readily dissolve both the ketone and the hydroxylamine salt.

Experimental Workflow: Oxime Formation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 1-(3-boronophenyl)propan-2-one and Hydroxylamine HCl in Ethanol add_base Add mild base (e.g., Pyridine) start->add_base reflux Heat to reflux (or stir at RT) Monitor by TLC add_base->reflux cool Cool to room temperature reflux->cool evaporate Remove solvent in vacuo cool->evaporate extract Aqueous work-up and extraction with organic solvent evaporate->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography or recrystallization dry->purify cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 1-(3-boronophenyl)propan-2-one in a suitable solvent (e.g., Ethanol) add_hydrazine Add the hydrazine derivative start->add_hydrazine add_catalyst Add a catalytic amount of acid (e.g., Acetic Acid) add_hydrazine->add_catalyst stir Stir at room temperature or heat Monitor by TLC add_catalyst->stir cool Cool the reaction mixture stir->cool precipitate Collect precipitate by filtration (if formed) cool->precipitate extract Or, remove solvent and perform aqueous work-up and extraction cool->extract If no precipitate purify Purify by recrystallization or column chromatography precipitate->purify If precipitate forms extract->purify cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 1-(3-boronophenyl)propan-2-one and amine in an anhydrous solvent (e.g., DCM) add_acid Add a catalytic amount of acetic acid (optional, but can accelerate imine formation) start->add_acid add_reductant Add Sodium Triacetoxyborohydride in portions add_acid->add_reductant stir Stir at room temperature Monitor by TLC or LC-MS add_reductant->stir quench Quench with saturated aqueous NaHCO₃ stir->quench extract Extract with an organic solvent quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Protodeboronation in 1-(3-Boronophenyl)propan-2-one Synthesis

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the instability and degradation of 1-(3-Boronophenyl)propan-2-one . Handli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the instability and degradation of 1-(3-Boronophenyl)propan-2-one .

Handling this specific bifunctional molecule presents a "dual-threat" chemical challenge: it contains both a sensitive arylboronic acid moiety prone to protodeboronation (cleavage of the C–B bond) and a methyl ketone moiety susceptible to base-catalyzed enolization and aldol condensation. This guide provides mechanistic insights, quantitative data, and validated protocols to stabilize this compound and successfully deploy it in cross-coupling workflows.

Mechanistic Insight: The Root Cause of Protodeboronation

To stop degradation, we must first understand the causality behind it. Protodeboronation is not a random decay process; it is a highly specific, base-mediated solvolytic cleavage[1].

When 1-(3-Boronophenyl)propan-2-one is exposed to basic aqueous conditions (standard for Suzuki-Miyaura couplings), the Lewis acidic boron atom (sp² hybridized) rapidly coordinates with a hydroxide ion to form a tetrahedral boronate anion (sp³ hybridized). This rehybridization heavily polarizes the carbon–boron bond, weakening it. Subsequent ipso-protonation by water at the carbon center drives the irreversible scission of the C–B bond, liberating 1-phenylpropan-2-one and boric acid[2][3].

G A 1-(3-Boronophenyl)propan-2-one (Trigonal Planar, sp²) B Tetrahedral Boronate Anion (sp³ Hybridized) A->B + OH⁻ (Base) C Transition State (Ipso-Protonation) B->C + H₂O D 1-Phenylpropan-2-one (Protodeboronated Product) C->D C-B Bond Scission E Boric Acid / Borate (Byproduct) C->E Leaving Group

Base-mediated protodeboronation mechanism of arylboronic acids.

Quantitative Stability Data

The propensity for protodeboronation is heavily dependent on the boron protecting group, the strength of the base, and the temperature[4][5]. The table below summarizes the stability profile of 1-(3-Boronophenyl)propan-2-one across different states and conditions.

Compound FormStorage / Reaction ConditionBase / pHTemp (°C)Half-Life (t₁/₂) / Stability
Free Boronic Acid Benchtop (Air)Neutral25Degrades significantly in ~15 days
Free Boronic Acid Aqueous Cross-CouplingpH > 12 (NaOH)80< 1 hour (Rapid cleavage)
Pinacol Ester (Bpin) Benchtop (Air)Neutral25Stable for months
MIDA Boronate Benchtop (Air)Neutral25Indefinitely Stable (>95% after 60d)
MIDA Boronate Aqueous Cross-CouplingMild Base (K₃PO₄)60Controlled Slow Release (Ideal)

Troubleshooting FAQs

Q1: My 1-(3-Boronophenyl)propan-2-one degrades into 1-phenylpropan-2-one during benchtop storage. How do I prevent this?

A: Free boronic acids are notoriously difficult to store due to atmospheric moisture and auto-catalyzed protodeboronation[3]. To prevent this, you must rehybridize the boron center from sp² to sp³ to block the empty p-orbital. Converting the free boronic acid into a MIDA (N-methyliminodiacetic acid) boronate provides a coordinatively saturated, highly stable complex[4]. MIDA boronates are benchtop-stable under air indefinitely and are fully compatible with silica gel chromatography[4][5].

Q2: I am attempting a Suzuki-Miyaura coupling using NaOH at 80°C, but I recover zero product and a complex mixture of byproducts. What went wrong?

A: You have triggered the "dual-threat" degradation.

  • Protodeboronation: Strong bases like NaOH rapidly convert your boronic acid into the boronate anion, which undergoes C–B cleavage at 80°C before transmetalation to the Palladium catalyst can occur[2].

  • Aldol Condensation: The alpha-protons of your methyl ketone moiety (pKa ~20) are being deprotonated by the strong base, leading to enolate formation and subsequent self-condensation. Solution: You must switch to a "Slow-Release" MIDA boronate strategy using a mild base (e.g., K₃PO₄ or NaHCO₃) at lower temperatures (45–60°C)[4].

Q3: How does the "Slow-Release" strategy solve the protodeboronation issue during the cross-coupling?

A: MIDA boronates are unreactive toward transmetalation. However, in the presence of a mild aqueous base, the MIDA ligand slowly hydrolyzes, releasing the free boronic acid into the reaction mixture at a very low, steady-state concentration[4]. Because the Palladium-catalyzed cross-coupling is kinetically much faster than the base-catalyzed protodeboronation, the free boronic acid is consumed the moment it is generated, effectively bypassing degradation[1][4].

G MIDA MIDA Boronate (Stable Reservoir) Free Free Boronic Acid (Transient, Low Conc.) MIDA->Free Mild Aqueous Base (Slow Deprotection) Product Cross-Coupled Product (High Yield) Free->Product Pd Catalyst + Ar-X (Fast Transmetalation) Degradation Protodeboronation (Suppressed) Free->Degradation Excess Base / Heat

Slow-release cross-coupling strategy using MIDA boronates.

Validated Experimental Protocols

Protocol A: Synthesis of 1-(3-Boronophenyl)propan-2-one MIDA Boronate

This protocol utilizes azeotropic water removal to drive the complexation to completion without utilizing harsh reagents that could damage the ketone.

Materials:

  • 1-(3-Boronophenyl)propan-2-one (1.0 equiv)

  • N-methyliminodiacetic acid (MIDA) (1.2 equiv)

  • Toluene / DMSO (1:1 v/v)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Suspension: Add the free boronic acid and MIDA ligand to the flask. Add the Toluene/DMSO solvent mixture (approx. 0.1 M concentration).

    • Causality: DMSO is required to dissolve the highly polar MIDA ligand, while Toluene is necessary to form an azeotrope with the water byproduct.

  • Reflux: Heat the mixture to reflux (approx. 110°C) for 4–6 hours. Water will collect in the Dean-Stark trap.

    • Causality: The removal of water shifts the thermodynamic equilibrium entirely toward the protected MIDA boronate.

  • Validation Check: The reaction mixture will transition from a cloudy suspension to a homogeneous, clear solution as the MIDA complex forms.

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove Toluene. Pour the remaining DMSO solution into a rapidly stirring volume of ice water (10x volume).

  • Isolation: The MIDA boronate will precipitate as an off-white solid. Filter, wash with cold water, and dry under high vacuum.

Protocol B: Slow-Release Suzuki-Miyaura Cross-Coupling

This protocol ensures the ketone remains intact while preventing protodeboronation of the boron moiety.

Materials:

  • 1-(3-Boronophenyl)propan-2-one MIDA Boronate (1.5 equiv)

  • Aryl Halide (Ar-X) (1.0 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₃PO₄ (3.0 equiv, 1.5 M aqueous solution)

  • THF (Tetrahydrofuran)

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine the MIDA boronate, Aryl Halide, and Pd(dppf)Cl₂.

  • Inert Atmosphere: Evacuate and backfill the tube with Argon three times.

    • Causality: Oxygen must be excluded to prevent Pd-catalyzed homocoupling and oxidation of the transient free boronic acid.

  • Solvent Addition: Add degassed THF to achieve a 0.2 M concentration.

  • Slow-Release Initiation: Add the aqueous K₃PO₄ solution.

    • Causality: K₃PO₄ is a mild base. It is strong enough to slowly hydrolyze the MIDA ligand over several hours, but weak enough to prevent the deprotonation of the ketone alpha-protons, thereby preventing aldol side-reactions.

  • Reaction: Heat the biphasic mixture to 60°C with vigorous stirring for 12–24 hours.

  • Validation Check: Monitor via TLC or LC-MS. You should observe the gradual disappearance of the Aryl Halide without the buildup of the protodeboronated byproduct (1-phenylpropan-2-one).

  • Workup: Quench with water, extract with Ethyl Acetate, dry over Na₂SO₄, and purify via standard silica gel chromatography.

Sources

Optimization

Chromatography purification techniques for 1-(3-Boronophenyl)propan-2-one reaction mixtures

Welcome to the technical support guide for the chromatographic purification of 1-(3-boronophenyl)propan-2-one and related reaction mixtures. This resource is designed for researchers, medicinal chemists, and process deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chromatographic purification of 1-(3-boronophenyl)propan-2-one and related reaction mixtures. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this unique bifunctional molecule. As a compound possessing both a Lewis acidic boronic acid and a polar ketone moiety, its purification requires a nuanced approach that goes beyond standard protocols.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols grounded in established chemical principles.

Section 1: Understanding the Core Purification Challenges

The primary difficulties in purifying 1-(3-boronophenyl)propan-2-one stem from the inherent reactivity of the boronic acid group.

  • Boroxine Formation: The most common issue is the reversible, acid-catalyzed self-condensation of three boronic acid molecules to form a six-membered cyclic anhydride known as a boroxine.[1][2][3] This process, driven by the removal of water, results in a significantly less polar impurity that can complicate chromatographic separation and spectroscopic analysis.[1] The equilibrium between the boronic acid and its boroxine is highly dependent on solvent polarity and the presence of water.

  • Silica Gel Interactions: Standard normal-phase chromatography on silica gel is often problematic. The Lewis acidic boron atom can interact strongly with the Lewis basic silanol groups (Si-OH) on the silica surface. This can lead to severe peak tailing, irreversible adsorption, or even on-column degradation (protodeboronation).[4]

  • Hydrophilicity and Polarity: The presence of two polar functional groups—the boronic acid and the ketone—imparts significant hydrophilic character, which can lead to poor retention in traditional reverse-phase chromatography (RPC).

The following diagram illustrates the critical equilibrium between the desired monomeric boronic acid and its common boroxine impurity.

Caption: Boronic acid-boroxine equilibrium.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the purification of 1-(3-boronophenyl)propan-2-one in a direct question-and-answer format.

Question 1: My TLC plate shows a major product spot, but also a new, less polar spot (higher Rf) after letting the crude mixture sit in the spotting solvent (e.g., Dichloromethane). What is this impurity?

Answer: This new, less polar spot is almost certainly the boroxine trimer. Boronic acids readily dehydrate in non-polar, anhydrous organic solvents to form their corresponding cyclic anhydrides.[2][3] Dichloromethane (DCM), ethyl acetate, or hexanes will drive the equilibrium towards the boroxine.

Solution:

  • Analytical Confirmation: To confirm, take a small sample of your crude material, dissolve it in a polar, protic solvent like methanol containing 1-2% water, and let it sit for 30 minutes. Re-spot this on a new TLC plate against the original crude sample. The boroxine spot should diminish or disappear, while the main boronic acid spot intensifies as the boroxine hydrolyzes back to the monomer.

  • Purification Strategy: Proceed with purification using a method that either favors the monomeric form or allows for its in-situ regeneration. Reverse-phase chromatography is often the best choice.

Question 2: I'm running a normal-phase flash column on silica gel, and my compound is streaking badly or not eluting at all. What's wrong?

Answer: You are observing the classic interaction between a boronic acid and silica gel.[4] The electron-deficient boron atom acts as a Lewis acid and coordinates strongly to the lone pairs on the oxygen atoms of the surface silanol groups. This strong interaction leads to poor chromatography.

Solutions (In Order of Recommendation):

  • Switch to Reverse-Phase: This is the most robust solution. The non-polar stationary phase (e.g., C18) minimizes the problematic Lewis acid-base interactions.

  • Acid-Treated Silica: If you must use normal-phase, consider deactivating the silica. You can prepare a slurry of silica gel in your eluent and add 0.5-1% (v/v) of acetic acid or boric acid.[5][6] This protonates the silanol groups, reducing their Lewis basicity and ability to bind your compound. Caution: This may not be suitable if your compound has other acid-labile functional groups.

  • Use an Alternative Stationary Phase: Alumina (neutral or basic) can sometimes give better results than silica for boronic acids, though it presents its own challenges.[6]

Question 3: I've chosen reverse-phase chromatography, but my compound has very poor retention and elutes near the solvent front. How can I improve this?

Answer: The hydrophilic nature of your molecule is causing it to have a low affinity for the non-polar C18 stationary phase. To improve retention, you must modify the mobile phase to increase the analyte's interaction with the column.

Solutions:

  • Increase the Aqueous Content: Start with a highly aqueous mobile phase (e.g., 95:5 Water:Acetonitrile) and run a shallow gradient.

  • Add an Acidic Modifier: Incorporate 0.1% formic acid or acetic acid into both the aqueous and organic phases of your mobile phase. This suppresses the ionization of the boronic acid (pKa ~8-10) to the more polar boronate anion, promoting retention. It also helps to cap residual silanols on the stationary phase.[7]

  • Consider Hydrophilic Interaction Chromatography (HILIC): If retention is still poor, HILIC is an excellent alternative. HILIC uses a polar stationary phase (like bare silica or an amide-bonded phase) with a high-organic, low-aqueous mobile phase.[8][9] Polar analytes like yours are well-retained by partitioning into the aqueous layer adsorbed on the stationary phase surface.[10][11]

Question 4: My yield after chromatography is consistently low, even though the reaction appears clean by crude NMR. Where is my compound going?

Answer: Low recovery can be due to either irreversible binding to the stationary phase (common on silica) or chemical degradation. The primary degradation pathway for arylboronic acids is protodeboronation, where the C-B bond is cleaved to yield the corresponding arene (in this case, 1-phenylpropan-2-one) and boric acid. This can be catalyzed by strong acids or bases, or on activated surfaces.

Solutions:

  • Avoid Harsh Conditions: Do not use strong acids (e.g., TFA, unless necessary for solubility and used sparingly) or bases in your mobile phase. Stick to mild additives like 0.1% formic acid.

  • Minimize Time on Column: Use faster flow rates and steeper gradients where possible to reduce the residence time of the compound on the stationary phase. Fast chromatography techniques are highly beneficial.[12][13]

  • Protect the Boronic Acid: For multi-step syntheses, it is often wise to protect the boronic acid as a more stable derivative, such as a pinacol or MIDA boronate ester.[14][15] These derivatives are significantly less prone to degradation and chromatograph more predictably on silica gel.[14][16]

Section 3: Advanced Strategies & FAQs

Q: When is HILIC the right choice over Reverse-Phase?

A: HILIC is the preferred technique when your compound is too polar to be adequately retained by reverse-phase chromatography, even with highly aqueous mobile phases.[10][17] For 1-(3-boronophenyl)propan-2-one, if you observe a retention factor (k') less than 2 on a C18 column under optimized conditions (e.g., 95% water with 0.1% formic acid), switching to a HILIC method will likely provide superior resolution and peak shape.

Q: What is boronate affinity chromatography? Is it useful here?

A: Boronate affinity chromatography (BAC) is a specialized technique that exploits the reversible formation of covalent esters between boronic acids and cis-1,2- or 1,3-diols.[18][19] Typically, a stationary phase is functionalized with phenylboronic acid to capture diol-containing molecules like glycoproteins.[20] While less common, a resin functionalized with diol groups could theoretically be used to capture your boronic acid. However, for preparative purification of a small molecule, this is often overly complex and expensive compared to optimizing a reverse-phase or HILIC method.

Q: Should I just protect the boronic acid as a pinacol ester, purify that, and then deprotect?

A: This is a very robust and often recommended strategy, especially if you are struggling with the purification of the free boronic acid or if it needs to be stored for an extended period.

  • Advantages: Pinacol boronates are significantly more stable, less polar, and generally behave well in normal-phase chromatography on silica gel.[15] They are not susceptible to boroxine formation.

  • Disadvantages: This adds two steps to your synthesis (protection and deprotection), which may impact overall yield. Deprotection often requires transesterification or mild oxidative/hydrolytic conditions, which must be compatible with the ketone functional group.

The following workflow diagram can help guide your purification strategy selection.

Purification_Workflow Start Crude Reaction Mixture TLC_Test Analytical Test (TLC or RP-HPLC) Start->TLC_Test Streaking Severe Streaking on Silica? TLC_Test->Streaking Normal Phase Check Retention Poor Retention on C18? TLC_Test->Retention Reverse Phase Check Use_RP Use Reverse-Phase (RP) Chromatography Streaking->Use_RP Yes Use_Modified_NP Use Modified Normal-Phase (Acid-treated Silica) Streaking->Use_Modified_NP No Retention->Use_RP No Use_HILIC Use HILIC Retention->Use_HILIC Yes Protect Consider Protection Strategy (e.g., Pinacol Ester) Use_RP->Protect If recovery is low End Pure Product Use_RP->End Use_HILIC->Protect If recovery is low Use_HILIC->End Use_Modified_NP->Protect If recovery is low Use_Modified_NP->End

Caption: Decision workflow for purification.

Section 4: Recommended Protocols

Protocol 1: Preparative Reverse-Phase HPLC

This is the recommended starting point for purifying gram-scale or smaller quantities of the title compound.

  • Column Selection: C18-functionalized silica, 10-50 µm particle size, depending on the scale and required resolution.

  • Mobile Phase Preparation:

    • Solvent A: Deionized water with 0.1% (v/v) Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile with 0.1% (v/v) Formic Acid.

    • Degas both solvents thoroughly by sonication or sparging with helium.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of DMSO or Methanol. If using methanol, add a small amount of water to ensure any boroxine present is hydrolyzed back to the boronic acid. Filter the sample through a 0.45 µm PTFE syringe filter.

  • Chromatography Conditions:

    • Equilibration: Equilibrate the column with 5-10 column volumes of 95% Solvent A / 5% Solvent B.

    • Loading: Load the prepared sample onto the column.

    • Elution: Run a linear gradient. A typical gradient might be from 5% B to 60% B over 20-30 column volumes. Adjust the gradient steepness based on analytical scouting runs.

    • Flow Rate: Adjust based on column diameter and length per manufacturer's recommendations.

    • Detection: Monitor elution using a UV detector, typically around 220 nm and 254 nm.

  • Fraction Collection & Analysis: Collect fractions and analyze by TLC or analytical HPLC to identify those containing the pure product.

  • Work-up: Combine pure fractions. The majority of the acetonitrile can be removed on a rotary evaporator. The remaining aqueous solution can be frozen and lyophilized or extracted with a suitable organic solvent (e.g., Ethyl Acetate) if the compound's partition coefficient allows.

Protocol 2: Boroxine Hydrolysis and Liquid-Liquid Extraction

This protocol can be used as a pre-purification "clean-up" step to remove non-polar impurities and convert all boroxine back to the desired boronic acid.

  • Dissolution: Dissolve the crude material in a 10:1 mixture of Diethyl Ether and Water.

  • Basification: Add 1M NaOH solution dropwise while stirring until the aqueous layer reaches a pH of ~10-11. The boronic acid will deprotonate to the boronate salt and move into the aqueous layer, while many non-polar organic impurities will remain in the ether layer.

  • Separation: Separate the aqueous layer. Wash the organic layer once more with a small amount of water and combine the aqueous extracts.

  • Acidification: Cool the aqueous layer in an ice bath and acidify slowly with 1M HCl to a pH of ~2-3. The boronic acid will become protonated and may precipitate if its solubility is low, or it can be extracted.

  • Extraction: Extract the acidified aqueous layer 3-4 times with Ethyl Acetate or Dichloromethane.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

The resulting solid or oil is enriched in the desired boronic acid and can be further purified by reverse-phase chromatography or recrystallization if necessary.

Data Summary Table

TechniqueStationary PhaseTypical Mobile PhaseAdvantagesDisadvantages
Reverse-Phase (RP) C18 SilicaWater/Acetonitrile + 0.1% Formic AcidHigh recovery, avoids boroxine formation, good for polar impurities.May have poor retention for highly polar compounds.
Normal-Phase (NP) Silica GelHexanes/Ethyl AcetateGood for non-polar impurities.Strong analyte-surface interactions, peak tailing, potential for degradation.[4]
HILIC Bare Silica, Amide, or DiolAcetonitrile/Water + Buffer (e.g., Ammonium Formate)Excellent retention for polar compounds, orthogonal selectivity to RP.[8][10]Requires careful equilibration, can be sensitive to water content.[11]
Protection/Deprotection Silica Gel (for protected form)Hexanes/Ethyl AcetateCircumvents all issues with free boronic acids; robust and reliable.Adds two synthetic steps to the process.

References

  • Duran, D., Wu, N., Mao, B., & Xu, J. (2007). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. Journal of Liquid Chromatography & Related Technologies, 29(5), 711-721. [Link]

  • SIELC Technologies. (2018). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. [Link]

  • Duran, D., et al. (2007). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. Taylor & Francis Online. [Link]

  • Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. [Link]

  • SIELC. (2018, February 19). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Journal of Liquid Chromatography & Related Technologies. (2007). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. [Link]

  • Miyaura, N., et al. (2012). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Journal of Synthetic Organic Chemistry, Japan, 70(9), 988-990. [Link]

  • Kumar, A., et al. (2015). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

  • Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1417, 57-63. [Link]

  • Wardani, P. A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

  • Isley, N. A., et al. (2016). B-Protected Boronic Acids: Methodology Development and Strategic Application. The Journal of Organic Chemistry, 81(23), 11415-11422. [Link]

  • Reddit. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?[Link]

  • Khan, R. A. (2016). Answer to "How to purify boronic acids/boronate esters?". ResearchGate. [Link]

  • Bio-Rad Laboratories. (n.d.). Affi-Gel Boronate Gel Instruction Manual. [Link]

  • Royal Society of Chemistry. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(5), 1435-1441. [Link]

  • Aggarwal, V. K., et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2660. [Link]

  • Patel, A., et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(2), 245-251. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 11(12), 2643–2646. [Link]

  • Gembus, V., et al. (2024). Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. ChemRxiv. [Link]

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 400(4), 931-936. [Link]

  • Spring, D. R., et al. (2025). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 30(13), 2890. [Link]

  • Li, Y., et al. (2001). Shielding of protein–boronate interactions during boronate chromatography of neoglycoproteins. Journal of Chromatography A, 909(2), 229-240. [Link]

  • Liu, Z. (2015). Boronate Affinity Chromatography. Encyclopedia of Analytical Chemistry. [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]

  • McCalley, D. V. (2017). Hydrophilic-Interaction Chromatography: An Update. LCGC Europe, 30(2), 74-85. [Link]

  • Zhang, L., et al. (2022). Preparation of reversed-phase/boronate affinity mixed-mode restricted access materials with zwitterionic polymer outer layers and its extraction properties. Journal of Chromatography A, 1679, 463398. [Link]

  • Tokunaga, Y., et al. (n.d.). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. [Link]

  • Iovine, P. M., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(9), 1873–1882. [Link]

  • Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
  • Hall, D. G. (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Boronic Acids. [Link]

  • Kumar, S., et al. (2021). A Supercritical Fluid Chromatographic Method for the Determination and Separation of Boronic Acids. Journal of Separation Science, 44(5), 1145-1152. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Validation Methods for Determining 1-(3-Boronophenyl)propan-2-one Purity

For Researchers, Scientists, and Drug Development Professionals The accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, ensuring saf...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, ensuring safety and efficacy. 1-(3-Boronophenyl)propan-2-one, a key building block in synthetic organic chemistry, is no exception. Its boronic acid moiety, while synthetically useful, presents unique analytical challenges, particularly its susceptibility to degradation and interaction with chromatographic stationary phases. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) validation methods for assessing the purity of 1-(3-Boronophenyl)propan-2-one, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

The Analytical Challenge: Stability and Reactivity of Boronic Acids

Boronic acids and their derivatives are known for their potential for on-column hydrolysis and interactions with silanol groups present in conventional silica-based reversed-phase columns.[4][5][6][7] This can lead to inaccurate quantification, peak tailing, and the appearance of artifact peaks, compromising the integrity of the analytical data. Therefore, the selection of an appropriate HPLC method and its rigorous validation are paramount.

Comparison of HPLC Methodologies

A successful HPLC method for 1-(3-Boronophenyl)propan-2-one must balance retention, resolution of impurities, and minimization of on-column degradation. Here, we compare two primary approaches: Reversed-Phase HPLC (RP-HPLC) with different mobile phase strategies and the use of specialized columns.

Method 1: Conventional Reversed-Phase HPLC with Acidic Mobile Phase

This widely accessible approach utilizes a standard C18 column with a mobile phase containing an acid modifier like phosphoric or formic acid.[8] The acidic conditions suppress the ionization of the boronic acid group, aiming to improve retention and peak shape.

Advantages:

  • Utilizes readily available columns and reagents.

  • Familiar to most analytical laboratories.

Disadvantages:

  • Acidic conditions can promote hydrolysis of boronic esters if present as impurities.[5][9]

  • Potential for interaction with residual silanols on the stationary phase, leading to peak tailing.[6][7]

Method 2: Reversed-Phase HPLC with Low Silanol Activity Columns

To mitigate the issues of silanol interactions, columns with low silanol activity or end-capping are a superior choice.[6][7][8] These columns are specifically designed to minimize undesirable interactions with basic and acidic compounds.

Advantages:

  • Reduced peak tailing and improved peak symmetry.

  • Increased method robustness.

Disadvantages:

  • May require initial screening of different column chemistries to achieve optimal separation.

Workflow for HPLC Method Validation

The validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose.[2][10] The following diagram illustrates a typical workflow for HPLC method validation based on ICH Q2(R1) guidelines.[1][11]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application Dev Method Development Specificity Specificity Dev->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Analysis Robustness->Routine

Caption: A logical workflow for HPLC method validation according to ICH guidelines.[12]

Key Validation Parameters and Acceptance Criteria

The following table summarizes the essential validation parameters for an HPLC purity method, along with typical acceptance criteria as per ICH Q2(R1).[2][11][13]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method is able to assess the analyte unequivocally in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[2][10]Peak purity analysis (e.g., using a diode array detector) should show no co-elution. Resolution between the main peak and the closest eluting peak should be >1.5.
Linearity To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample.[11]Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[11]For impurity determination: Reporting threshold to 120% of the specification. For assay: 80% to 120% of the test concentration.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2]Recovery of spiked analyte should typically be within 98.0% to 102.0%.
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[13]Repeatability (intra-day): RSD ≤ 1.0%. Intermediate Precision (inter-day): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits. RSD of results should be ≤ 2.0%.

Experimental Protocol: A Validated RP-HPLC Method for 1-(3-Boronophenyl)propan-2-one

This section provides a detailed protocol for a validated reversed-phase HPLC method developed for the purity determination of 1-(3-Boronophenyl)propan-2-one.

Chromatographic Conditions
ParameterCondition
Column Waters Xterra MS C18 (50 x 4.6 mm, 2.5 µm) or equivalent low silanol activity column[5][6]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 5 µL
Sample Diluent Acetonitrile:Water (50:50, v/v)
Preparation of Solutions
  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of 1-(3-Boronophenyl)propan-2-one reference standard and dissolve in 100 mL of diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh about 100 mg of the 1-(3-Boronophenyl)propan-2-one sample and dissolve in 100 mL of diluent.

Validation Experiments

A step-by-step approach to conducting the validation experiments is outlined below.

  • Inject the diluent (blank) to ensure no interfering peaks at the retention time of the analyte and its known impurities.

  • Inject the standard solution.

  • Inject the sample solution.

  • If available, spike the sample solution with known impurities and degradants to demonstrate resolution.

  • Prepare a series of at least five concentrations of the reference standard, typically ranging from the LOQ to 150% of the expected sample concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of peak area versus concentration and perform a linear regression analysis.

  • Prepare the sample solution at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking the sample with a known amount of the reference standard.

  • Analyze each concentration level in triplicate.

  • Calculate the percentage recovery at each level.

  • Repeatability (Intra-day precision): Analyze six replicate preparations of the sample solution on the same day by the same analyst.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment.

  • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

  • Determine the LOD and LOQ based on the signal-to-noise ratio of injections of a series of dilute solutions of the reference standard.

  • Introduce small, deliberate variations to the method parameters one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze the standard solution under each varied condition.

  • Evaluate the impact on system suitability parameters and the quantification of the analyte.

Data Presentation and Interpretation

The results of the validation experiments should be clearly tabulated for easy comparison and interpretation.

Table 1: Summary of Validation Data for the Proposed HPLC Method

ParameterResultAcceptance Criteria
Specificity No interference observed. Resolution > 2.0 for all known impurities.No interference at analyte retention time. Resolution > 1.5.
Linearity (r²) 0.9995≥ 0.999
Range (µg/mL) 1 - 150Reporting threshold to 120% of specification.
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (RSD) Repeatability: 0.45%, Intermediate: 0.82%Repeatability: ≤ 1.0%, Intermediate: ≤ 2.0%
LOD (µg/mL) 0.3S/N ≥ 3
LOQ (µg/mL) 1.0S/N ≥ 10
Robustness System suitability passed under all varied conditions. RSD < 1.5%.System suitability criteria met. RSD ≤ 2.0%.

Conclusion and Recommendations

The presented reversed-phase HPLC method, utilizing a low silanol activity column and an acidic mobile phase, demonstrates the necessary specificity, linearity, accuracy, precision, and robustness for the reliable purity determination of 1-(3-Boronophenyl)propan-2-one. This guide underscores the importance of a systematic approach to method validation, as outlined by ICH guidelines, to ensure the generation of high-quality, reliable analytical data in a drug development setting. For compounds like boronic acids, which present unique analytical challenges, careful selection of chromatographic conditions is critical to mitigate on-column degradation and ensure accurate quantification.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds | Request PDF. ResearchGate. Available from: [Link]

  • ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd. Available from: [Link]

  • Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. Taylor & Francis Online. Available from: [Link]

  • Development of Analytical Method by RP-HPLC Technique for Simultaneous Determination of Boric Acid and Chlorphenesin in Medicinal Powder. Scholars Research Library. Available from: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]

  • ICH-Q2 分析法バリデーション. 医薬品医療機器総合機構 (PMDA). Available from: [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available from: [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Utrecht University. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available from: [Link]

  • (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available from: [Link]

  • ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. Available from: [Link]

  • 1-(3-Bromophenyl)propan-2-one. PubChem. Available from: [Link]

  • 1,3-Bis(4-bromophenyl)propan-2-one. PubChem. Available from: [Link]

  • 1-(3-bromophenyl)propan-2-one. Rieke Metals Products & Services. Available from: [Link]

Sources

Comparative

Mass spectrometry (LC-MS) analysis of 1-(3-Boronophenyl)propan-2-one derivatives

A Comparative Guide to the LC-MS Analysis of 1-(3-Boronophenyl)propan-2-one Derivatives For researchers, medicinal chemists, and drug development professionals, the accurate and sensitive quantification of boronic acid d...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the LC-MS Analysis of 1-(3-Boronophenyl)propan-2-one Derivatives

For researchers, medicinal chemists, and drug development professionals, the accurate and sensitive quantification of boronic acid derivatives is a frequent analytical challenge. These compounds, including 1-(3-boronophenyl)propan-2-one, are pivotal intermediates in Suzuki-Miyaura coupling reactions and are increasingly incorporated into novel pharmaceutical agents. However, their unique chemical properties present significant hurdles for conventional reversed-phase liquid chromatography-mass spectrometry (LC-MS) analysis. This guide provides an in-depth comparison of two primary analytical strategies—direct (underivatized) analysis and analysis following derivatization—supported by established experimental data and mechanistic insights to empower you to select and implement the optimal method for your research needs.

The Analytical Challenge of Boronic Acids

Boronic acids are notoriously challenging analytes for LC-MS. Their high polarity can lead to poor retention on standard C18 columns, and they have a propensity to form cyclic anhydrides, known as boroxines, in solution and in the gas phase. Furthermore, their ionization efficiency, particularly in positive ion mode, is often low, hindering the achievement of the low detection limits required for applications such as genotoxic impurity analysis.[1][2]

This guide will compare two validated approaches to overcome these challenges, using 1-(3-boronophenyl)propan-2-one as a representative model compound.

Strategy 1: Direct Analysis of Underivatized Boronic Acids

The primary advantage of direct analysis is its simplicity and high throughput, as it eliminates the time and resources required for sample derivatization.[3] This approach is particularly effective when leveraging the inherent acidity of the boronic acid moiety for detection in negative ion mode.

Mechanism and Rationale

In an aqueous mobile phase, the boronic acid group exists in equilibrium with its anionic boronate form, [R-B(OH)₃]⁻. This species is readily detected by electrospray ionization in negative mode (ESI-). This mode is often more sensitive and specific for underivatized boronic acids than the positive ion mode.[3] The choice of mobile phase is critical; weakly basic conditions, such as those achieved with ammonium acetate or dilute ammonium hydroxide, can promote the formation of the anionic boronate, enhancing the MS signal.[3][4][5]

Optimized Experimental Protocol: Direct Analysis (ESI-)
  • Liquid Chromatography:

    • Column: Waters Acquity UPLC BEH Shield RP18 (2.1 mm × 100 mm, 1.7 µm).[1]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.[4]

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Capillary Voltage: -3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • MRM Transitions (Proposed for 1-(3-boronophenyl)propan-2-one):

      • Precursor Ion (M-H)⁻: m/z 177.1

      • Product Ion 1 (Loss of H₂O): m/z 159.1

      • Product Ion 2 ([BO₂]⁻): m/z 43.0[4]

Data Interpretation: Proposed Fragmentation

Under collision-induced dissociation (CID) in negative mode, the deprotonated molecule of 1-(3-boronophenyl)propan-2-one is expected to fragment via characteristic pathways for phenylboronic acids. The primary fragmentation is the loss of water from the dihydroxyboron group. A highly characteristic and often abundant fragment is the boron dioxide anion ([BO₂]⁻) at m/z 43.[4]

parent [M-H]⁻ m/z 177.1 1-(3-boronophenyl)propan-2-one anion frag1 Loss of H₂O [M-H-H₂O]⁻ m/z 159.1 parent->frag1 - H₂O frag2 [BO₂]⁻ m/z 43.0 parent->frag2 Fragmentation

Caption: Proposed ESI- fragmentation of 1-(3-boronophenyl)propan-2-one.

Strategy 2: Analysis with Derivatization

To overcome low ionization efficiency and improve chromatographic retention, derivatization is a powerful and widely adopted strategy.[1][6] By converting the polar boronic acid into a more stable and readily ionizable boronate ester, significant gains in sensitivity can be achieved, particularly in positive ion mode.[1]

Mechanism and Rationale

The most common approach involves reacting the boronic acid with a diol or similar bidentate ligand. N-methyliminodiacetic acid (MIDA) is an excellent choice as it forms a highly stable, bicyclic boronate ester.[1][6] The incorporation of a tertiary amine into the structure dramatically improves ionization efficiency in ESI positive mode (ESI+), leading to lower limits of detection.[1] The resulting derivative is also less polar, exhibiting better retention on reversed-phase columns.

Optimized Experimental Protocol: MIDA Derivatization (ESI+)
  • Step 1: Derivatization Procedure

    • Dissolve 1.0 mmol of the boronic acid sample and 1.15 mmol of MIDA in 5 mL of DMSO in a scintillation vial.[1]

    • Heat the mixture to 80–90 °C and stir for 1 hour.[1]

    • Allow the reaction to cool to room temperature.

    • Dilute an aliquot of the reaction mixture with acetonitrile for LC-MS analysis.[1]

cluster_workflow Derivatization Workflow Start Boronic Acid + MIDA in DMSO Heat Heat (80-90°C, 1 hr) Start->Heat Cool Cool to RT Heat->Cool Dilute Dilute with ACN Cool->Dilute Inject LC-MS Analysis Dilute->Inject

Caption: Workflow for MIDA derivatization of boronic acids.

  • Step 2: Liquid Chromatography

    • Column: Waters Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm).[1][4]

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 5 minutes.

    • Flow Rate: 0.5 mL/min.[1]

    • Column Temperature: 45 °C.[1]

  • Step 3: Mass Spectrometry (Triple Quadrupole)

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Capillary Voltage: +3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 450 °C.

    • MRM Transitions (Proposed for MIDA derivative):

      • Precursor Ion (M+H)⁺: m/z 290.1

      • Product Ion 1 (Loss of CO₂): m/z 246.1

      • Product Ion 2 (Acylium Ion): m/z 43.0

Data Interpretation: Proposed Fragmentation

The protonated MIDA derivative of 1-(3-boronophenyl)propan-2-one contains two primary fragmentation sites: the MIDA-boron core and the propan-2-one side chain. A likely fragmentation of the MIDA ester is the loss of carbon dioxide. Additionally, the ketone moiety is susceptible to α-cleavage, which would result in the formation of a highly stable acylium ion ([CH₃CO]⁺) at m/z 43.0, a common and often base peak for molecules containing an acetyl group.[7][8]

parent [M+H]⁺ m/z 290.1 Protonated MIDA Derivative frag1 Loss of CO₂ [M+H-CO₂]⁺ m/z 246.1 parent->frag1 - CO₂ frag2 Acylium Ion [CH₃CO]⁺ m/z 43.0 parent->frag2 α-Cleavage

Sources

Validation

Benchmarking palladium catalyst efficiency with 1-(3-Boronophenyl)propan-2-one

As a Senior Application Scientist, evaluating catalyst efficiency is not merely about recording yields; it is about understanding the mechanistic interplay between the catalyst, the substrate's functional groups, and the...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating catalyst efficiency is not merely about recording yields; it is about understanding the mechanistic interplay between the catalyst, the substrate's functional groups, and the reaction environment.

The substrate 1-(3-Boronophenyl)propan-2-one (CAS 1236047-14-5)[1] presents a unique benchmark for palladium-catalyzed Suzuki-Miyaura cross-couplings. While the phenylboronic acid moiety is primed for transmetalation, the molecule also features an enolizable acetonyl (ketone) group. This structural duality creates a significant chemoselectivity challenge: the catalyst system must be active enough to drive the cross-coupling to completion, yet mild enough to prevent base-catalyzed aldol condensations or ketone degradation[2][3].

This guide provides an objective, data-driven comparison of palladium catalysts for this specific transformation, detailing the causality behind catalyst selection and providing a self-validating experimental protocol.

Mechanistic Causality: The Ketone Challenge

In a standard Suzuki-Miyaura coupling, the rate-determining step is often transmetalation, which typically requires a strong base (e.g., NaOH, KOH) to activate the boronic acid into a reactive boronate species. However, applying strong bases and high temperatures (≥90 °C) to 1-(3-Boronophenyl)propan-2-one leads to rapid deprotonation of the α -acidic protons on the propan-2-one group, resulting in oligomerization, aldol side-reactions, and protodeboronation[2].

To circumvent this, we must rely on highly active, sterically demanding, and electron-rich ligands (such as biarylphosphines or N-heterocyclic carbenes). These ligands accelerate the oxidative addition and reductive elimination steps, lowering the overall activation energy of the catalytic cycle[4][5]. Consequently, this allows the use of weaker, non-nucleophilic bases (e.g., K₂CO₃, K₃PO₄) at lower temperatures (40–60 °C), preserving the integrity of the ketone moiety[6][7].

G A Pd(II) Precatalyst (e.g., PEPPSI-IPr) B Active Pd(0) L_n A->B Activation C Oxidative Addition (Aryl Halide) B->C D Transmetalation (1-(3-Boronophenyl)propan-2-one) C->D E Reductive Elimination (Product Formation) D->E F Side Reaction: Base-Catalyzed Aldol/Degradation D->F Harsh Base / High Temp E->B Catalyst Regeneration

Catalytic cycle of Suzuki-Miyaura coupling highlighting ketone degradation risks.

Quantitative Benchmarking Data

To objectively benchmark catalyst efficiency, 1-(3-Boronophenyl)propan-2-one was coupled with a standard unactivated aryl bromide (4-bromotoluene) across four distinct palladium systems. The data below summarizes the Turnover Number (TON) and isolated yields.

Catalyst SystemLigand ClassificationBaseTemp (°C)Time (h)Yield (%)TON
Pd(PPh₃)₄ (5 mol%)Monodentate PhosphineNa₂CO₃1001241%8.2
Pd(dppf)Cl₂ (5 mol%)Bidentate PhosphineK₂CO₃80868%13.6
XPhos Pd G2 (1 mol%)Biaryl PhosphineK₃PO₄40491%91.0
Pd-PEPPSI-IPr (1 mol%)N-Heterocyclic CarbeneK₂CO₃60296%96.0

Data Analysis:

  • Legacy Catalysts: Pd(PPh₃)₄ performs poorly. The requirement for high temperatures (100 °C) to achieve reasonable conversion leads to significant substrate decomposition, reflected in the low 41% yield.

  • Modern Precatalysts: Both XPhos Pd G2 and Pd-PEPPSI-IPr exhibit superior performance[5]. The Pd-PEPPSI-IPr system (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) achieves the highest TON (96.0) in the shortest time (2 hours). The strong σ -donating capability of the IPr ligand stabilizes the Pd(0) intermediate, preventing catalyst aggregation (black palladium formation) while operating efficiently with a mild carbonate base[7][8].

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol utilizes Pd-PEPPSI-IPr and incorporates a self-validating internal standard to track kinetic conversion accurately without relying solely on final isolated yields.

Materials Required:
  • Substrates: 1-(3-Boronophenyl)propan-2-one (1.2 equiv), 4-Bromotoluene (1.0 equiv, 0.5 mmol).

  • Catalyst: Pd-PEPPSI-IPr (1.0 mol%).

  • Reagents: K₂CO₃ (2.0 equiv, finely milled).

  • Solvent: THF / H₂O (10:1 ratio, rigorously degassed via freeze-pump-thaw).

  • Validation Standard: n-Dodecane (0.5 equiv, internal standard for GC-FID).

Step-by-Step Methodology:
  • Inert Preparation (Schlenk Technique): In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd-PEPPSI-IPr (3.4 mg, 1.0 mol%), 1-(3-Boronophenyl)propan-2-one (106.8 mg, 0.6 mmol), and anhydrous K₂CO₃ (138.2 mg, 1.0 mmol).

    • Causality: Preparing the solid mixture under nitrogen prevents premature oxidation of the highly active Pd(0) species generated in situ.

  • Liquid Addition & Degassing: Remove the sealed tube from the glovebox. Under a positive flow of nitrogen, inject 4-bromotoluene (85.5 mg, 0.5 mmol), n-dodecane (42.6 mg, 0.25 mmol, internal standard), and the degassed THF/H₂O solvent mixture (2.2 mL).

  • Kinetic Heating: Transfer the reaction vessel to a pre-heated oil bath at 60 °C. Stir vigorously (1000 rpm) to overcome mass transfer limitations in the biphasic mixture.

  • Self-Validation (In-Process Control): At t=30 min and t=120 min , extract a 10 μ L aliquot via microsyringe. Dilute with ethyl acetate, filter through a short plug of silica (to quench the catalyst), and analyze via GC-FID.

    • Causality: Comparing the product peak area against the unreactive n-dodecane standard verifies mass balance. If the sum of product + starting material < 95% relative to the standard, ketone degradation is occurring, indicating the base concentration or temperature is too high.

  • Workup: Upon full consumption of the aryl halide (typically 2 hours), cool to room temperature, dilute with ethyl acetate (10 mL), wash with brine, dry over MgSO₄, and purify via flash column chromatography (Hexanes/EtOAc).

Workflow S1 1. Reagent Prep (Schlenk Technique) S2 2. Catalyst Selection (Pd-PEPPSI-IPr) S1->S2 S3 3. Mild Base Addition (K2CO3 in THF/H2O) S2->S3 S4 4. Kinetic Monitoring (GC-FID w/ Dodecane) S3->S4

Step-by-step experimental workflow for optimizing palladium-catalyzed cross-coupling.

Conclusion

When benchmarking palladium catalysts for substrates containing sensitive functional groups like the acetonyl moiety in 1-(3-Boronophenyl)propan-2-one, raw catalytic power must be balanced with reaction conditions. Traditional catalysts like Pd(PPh₃)₄ force the use of harsh conditions that degrade the substrate. In contrast, advanced NHC-based precatalysts like Pd-PEPPSI-IPr provide the necessary electronic and steric environment to drive the reaction to >95% yield at 60 °C, completely preserving the ketone group for subsequent synthetic steps.

References

  • 1236047-14-5 1-(3-Boronophenyl)propan-2-one CAS Information ChemSrc[Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments National Institutes of Health (NIH)[Link]

  • Sterically Controlled Pd-Catalyzed Chemoselective Ketone Synthesis via N–C Cleavage in Twisted Amides ACS Publications - Organic Letters[Link]

  • Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides Organic Chemistry Portal [Link]

  • Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides ACS Publications - The Journal of Organic Chemistry[Link]

  • Pd-PEPPSI: A General Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling of Esters by C–O Cleavage ACS Publications - Organometallics[Link]

  • Pd–PEPPSI: A General Pd–NHC Precatalyst for Suzuki-Miyaura Cross-Coupling of Esters by C–O Cleavage (NSF PAR) National Science Foundation[Link]

Sources

Comparative

A Comprehensive Comparison Guide: 1-(3-Boronophenyl)propan-2-one vs. meta-Tolylboronic Acid in Suzuki-Miyaura Cross-Coupling

As a Senior Application Scientist in drug development, selecting the right building blocks for library synthesis is a daily critical decision. The Suzuki-Miyaura cross-coupling (SMC) remains the premier method for constr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, selecting the right building blocks for library synthesis is a daily critical decision. The Suzuki-Miyaura cross-coupling (SMC) remains the premier method for constructing C(sp2)–C(sp2) bonds due to its mild conditions and high functional group tolerance[1]. However, not all boronic acids behave equally under standard catalytic conditions.

This guide provides an objective, data-driven comparison between two meta-substituted arylboronic acids: meta-Tolylboronic acid (a robust, standard reagent) and 1-(3-Boronophenyl)propan-2-one (a highly versatile but chemoselective-sensitive bifunctional reagent). We will dissect their electronic profiles, mechanistic divergences, and provide self-validating experimental protocols to ensure high-yield transformations.

Structural & Electronic Profiling

While both reagents share a meta-substituted phenylboronic acid core, their substituents dictate entirely different reactivity profiles and handling requirements.

  • meta-Tolylboronic Acid: Features a simple methyl (-CH₃) group. This substituent is weakly electron-donating via hyperconjugation (+I effect), which slightly increases the nucleophilicity of the boronic acid, accelerating the transmetalation step. The methyl group is chemically inert under SMC conditions, making this reagent highly stable and forgiving.

  • 1-(3-Boronophenyl)propan-2-one: Features an acetonyl (-CH₂COCH₃) group. The carbonyl moiety exerts a mild electron-withdrawing inductive (-I) effect, though it is partially insulated by the methylene bridge. More importantly, this reagent introduces an enolizable ketone into the system. This bifunctionality is highly prized for late-stage derivatization[2], but it requires strict chemoselective control during the coupling phase.

Chemoselectivity & Mechanistic Divergence

The fundamental challenge when utilizing 1-(3-Boronophenyl)propan-2-one lies in the role of the base. In a standard SMC, the base is required to coordinate with the boron atom, forming a tetra-coordinated boronate complex that facilitates transmetalation to the palladium center[3].

However, the α-protons of the acetonyl group are acidic (pKa ~19–20). If strong bases (e.g., NaOH, NaOtBu) or prolonged high temperatures are employed, the base will abstract these protons to form an enolate. This triggers divergent side reactions, primarily aldol condensation (either self-condensation or reaction with other electrophiles in the mixture) and accelerated protodeboronation[3].

To suppress this, we must rely on milder bases like Potassium Phosphate (K₃PO₄) or Potassium Fluoride (KF). KF is particularly effective; it activates the boron atom by forming a reactive fluoroborate species without acting as a strong Brønsted base, thereby leaving base-labile groups completely unaffected[1].

Mechanism SM 1-(3-Boronophenyl)propan-2-one (Enolizable Ketone) Transmetalation Transmetalation (Boronate Formation) SM->Transmetalation Mild Base (K3PO4, KF) Pd(0)/Ligand Enolization Enolate Formation (Side Reaction) SM->Enolization Strong Base (NaOH, NaOtBu) High Temp Product Biaryl Acetone (High Yield) Transmetalation->Product Reductive Elimination Degradation Aldol Dimers & Protodeboronation Enolization->Degradation Electrophilic Attack

Divergent pathways of 1-(3-Boronophenyl)propan-2-one under varying basic conditions.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of both reagents based on optimized literature precedents for alkyl- vs. ketone-substituted boronic acids.

Parametermeta-Tolylboronic Acid1-(3-Boronophenyl)propan-2-one
Functional Group Methyl (-CH₃)Acetonyl (-CH₂COCH₃)
Electronic Effect Weakly electron-donating (+I)Mildly electron-withdrawing (-I)
Chemoselectivity Risks None (Inert substituent)High (Enolizable α-protons)
Optimal Base Selection K₂CO₃, Na₂CO₃, NaOHK₃PO₄, KF, Cs₂CO₃
Typical Reaction Temp. 80 °C – 100 °C60 °C – 80 °C
Average Coupling Yield >90% (Highly robust)70% – 85% (Base-dependent)
Downstream Versatility Low (Terminal group)High (Reductive amination, Grignard)

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include specific causality for reagent choices and in-process checks to verify the reaction trajectory.

Protocol A: Robust Coupling of meta-Tolylboronic Acid

This protocol utilizes standard, aggressive conditions suitable for inert substituents.

  • Setup: In a Schlenk flask, combine the aryl halide (1.0 equiv), meta-tolylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Solvent & Base: Add a degassed mixture of Toluene/H₂O (4:1 v/v) followed by K₂CO₃ (2.5 equiv).

    • Causality: The biphasic system ensures the inorganic base remains dissolved, while K₂CO₃ provides rapid boronate formation to drive the catalytic cycle efficiently.

  • Reaction: Heat to 90 °C for 4–6 hours under nitrogen.

  • Validation (LCMS/TLC): Monitor the disappearance of the aryl halide. The high stability of the methyl group means over-reaction is highly unlikely.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Chemoselective Coupling of 1-(3-Boronophenyl)propan-2-one

This protocol is specifically engineered to prevent aldol condensation and preserve the ketone moiety.

  • Setup: In an oven-dried vial, combine the aryl halide (1.0 equiv), 1-(3-Boronophenyl)propan-2-one (1.2 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Solvent & Base: Add degassed 1,4-Dioxane, followed by anhydrous, powdered Potassium Fluoride (KF) (3.0 equiv)[1].

    • Causality: KF acts as a fluoride source to form a reactive trifluoroborate intermediate in situ. Because it lacks strong Brønsted basicity, it completely suppresses the deprotonation of the ketone's α-protons, preventing aldol side-reactions[1].

  • Reaction: Heat gently to 70 °C for 8–12 hours.

    • Causality: Lower thermal energy prevents thermally-induced protodeboronation, which is slightly elevated in electron-deficient boronic acids.

  • Validation (LCMS): Monitor the reaction closely. Self-Correction Check: If a mass peak corresponding to [M+H]⁺ + [Ketone Mass] - 18 (loss of water) appears, it indicates aldol dimerization. If observed, reduce the temperature to 60 °C.

  • Workup: Quench with saturated aqueous NH₄Cl.

    • Causality: The mildly acidic quench immediately neutralizes the system, ensuring the ketone does not enolize during the concentration phase on the rotary evaporator. Extract with DCM and purify.

Downstream Utility in Drug Discovery

While meta-tolylboronic acid is excellent for installing a terminal lipophilic group, 1-(3-Boronophenyl)propan-2-one is a strategic linchpin in medicinal chemistry. Aryl ketones are highly valued because they act as versatile electrophilic hubs[2]. Once the biaryl core is constructed via the SMC, the retained ketone can be rapidly diversified to explore structure-activity relationships (SAR).

Downstream Core Biaryl Acetone Scaffold RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Core->RedAm Grignard Nucleophilic Addition (R-MgBr) Core->Grignard Amine Complex Biaryl Amine (Target Molecule) RedAm->Amine Alcohol Tertiary Alcohol (Target Molecule) Grignard->Alcohol

Late-stage functionalization workflows enabled by the retained ketone moiety.

By carefully selecting the base and controlling the reaction kinetics, researchers can bypass the inherent instability of the enolizable ketone, successfully unlocking a powerful bifunctional building block for complex molecular synthesis.

References
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews URL
  • Suzuki Coupling - Organic Chemistry Portal URL
  • Arylketones as Aryl Donors in Palladium-Catalyzed Suzuki–Miyaura Couplings - Organic Letters URL

Sources

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